molecular formula C14H13N3O B15056801 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B15056801
M. Wt: 239.27 g/mol
InChI Key: PHJXFWFPPSJNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of pyrido[1,4]diazepinones, which are privileged heteroaromatic scaffolds known for their diverse biological profiles and presence in pharmacologically active molecules . While specific biological data for this isomer is not extensively reported in the literature, closely related analogues have demonstrated a range of promising research applications. For instance, various 1,4-benzodiazepine and pyridodiazepine derivatives have been investigated for their cytotoxic properties against human tumor cell lines, suggesting their value as core structures in anticancer research . Other studies on pyrido[2,3-b][1,4]diazepin-4-ones highlight their regiospecific synthesis and complex structural dynamics, including ring inversion barriers and imino/enamino tautomerism, making them fascinating subjects for structural and computational chemistry studies . Furthermore, certain [1,4]diazepine cores are utilized in the design of inhibitors for specific biological targets . This compound serves as a versatile building block for further chemical derivatization and biological evaluation, offering researchers a high-purity material to explore novel synthetic pathways and structure-activity relationships. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-phenyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C14H13N3O/c18-14-7-9-17(11-4-2-1-3-5-11)13-6-8-15-10-12(13)16-14/h1-6,8,10H,7,9H2,(H,16,18)

InChI Key

PHJXFWFPPSJNIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C(C=NC=C2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Key Reaction Pathways

Reaction TypeKey Reagents/ConditionsProducts
Condensation2,3-diaminopyridine, ethyl aroylacetates, reflux (xylene/ethanol)Pyrido[3,4-b] diazepin-4-one derivatives
Ugi-4CR Post-TransformationAmines, carboxylic acids, isonitriles, HClO₄Benzo-1,4-diazepin-2,5-diones (intermediates)
OxidationHydrogen peroxide, m-chloroperbenzoic acidN-Oxide derivatives
ReductionSodium borohydride, LiAlH₄Dihydro derivatives

Functional Group Transformations

  • Oxidation : The compound undergoes oxidation at the nitrogen center to form N-oxide derivatives, altering its pharmacokinetic profile.

  • Reduction : Reduction of the carbonyl group (C=O) yields dihydro derivatives, which may exhibit modified biological activity.

  • Substitution : Nucleophilic substitution at the diazepine ring is possible, introducing functional groups like amines or thiols under basic/acidic conditions.

Reaction Intermediates

Open intermediates, such as amide or imine derivatives, are occasionally isolated during synthesis. For example, the reaction of benzene-1,2-diamine with 2-methylene-malononitrile forms intermediates like 6 (2-((2-amino phenyl)amino)methylene malononitrile), which cyclizes under acidic conditions to yield diazepine derivatives .

Regioselectivity

Condensation reactions with ethyl aroylacetates exhibit high regioselectivity, favoring the formation of the pyrido[3,4-b] diazepine framework over alternative isomers. This is attributed to steric and electronic factors during cyclization .

Dynamic NMR Studies

For related pyrido[2,3-b] diazepin-4-ones (e.g., 23 ), dynamic NMR studies reveal seven-membered ring inversion barriers (~40 kJ/mol), influenced by substituents like methyl or benzyl groups . These insights are transferable to the target compound’s structural dynamics.

Scientific Research Applications

Scientific Research Applications

The applications of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one are diverse. Interaction studies have primarily focused on its binding affinity for GABA receptors. In vitro studies suggest that this compound may enhance GABAergic transmission, leading to increased inhibitory neurotransmission in neuronal cultures. Such interactions are crucial for understanding its therapeutic potential and side effects compared to traditional benzodiazepines.

Potential Therapeutic Applications

Research indicates that compounds within the pyrido[3,4-b][1,4]diazepine class exhibit potential anti-anxiety and anti-depressant effects, similar to those of benzodiazepines. Studies have shown that these compounds can interact with GABA receptors in the central nervous system, which may explain their sedative properties. Additionally, some derivatives have demonstrated anti-cancer properties and antimicrobial activity.

GABA Receptor Interaction Studies

In vitro studies suggest that 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one may enhance GABAergic transmission, leading to increased inhibitory neurotransmission in neuronal cultures. Such interactions are crucial for understanding its therapeutic potential and side effects compared to traditional benzodiazepines.

Structural Analogs and Their Properties

Several compounds share structural similarities with 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one.

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-oneMethyl substitution at position 1Exhibits different pharmacokinetics due to methyl group
5-Methyl-pyrido[2,3-b][1,4]diazepineMethyl group at position 5Known for enhanced anxiolytic activity
7-Amino-2-(phenyl)-pyrido[2,3-b][1,4]diazepinAmino group substitution at position 7Potentially higher bioavailability due to amino group

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby preventing phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The 1-phenyl group in the target compound may enhance lipophilicity compared to 1-methyl derivatives (), influencing blood-brain barrier penetration.

Pharmacological and Functional Differences

  • Pyridobenzoxazepines (): These compounds, such as 9-methylpyrido[3,4-b][1,4]benzoxazepin-6(5H)-one, demonstrate efficacy in reversing scopolamine-induced memory deficits at doses of 0.01–100 mg/kg, suggesting cholinergic or NMDA receptor modulation. The target diazepinone lacks direct evidence but shares a similar fused-ring system, implying overlapping mechanisms.
  • Pyrido-oxazines (): The oxazine derivative 7b exhibits a distinct IR profile (e.g., 2930 cm⁻¹ for C-H stretching), indicating differences in electronic environments compared to diazepinones.

Biological Activity

1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound belonging to the pyrido[3,4-b][1,4]diazepine class. Its unique bicyclic structure combines a pyridine ring with a diazepine moiety, which is pivotal for its biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves condensation reactions. A common method includes the reaction of 2,3-diaminopyridines with various aryl or alkyl substituents. For instance, the reaction between 2,3-diaminopyridine and ethyl aroylacetates has been documented to yield diverse regioisomers effectively. This synthetic pathway is crucial for producing derivatives with varying biological properties.

GABA Receptor Interaction

Research indicates that 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one interacts with GABA receptors in the central nervous system. In vitro studies suggest that this compound enhances GABAergic transmission, leading to increased inhibitory neurotransmission in neuronal cultures. This mechanism may explain its sedative properties similar to traditional benzodiazepines .

Anticancer Properties

Preliminary studies have shown that derivatives of pyrido[3,4-b][1,4]diazepines exhibit anticancer activity. The compound may induce apoptosis in cancer cells by inhibiting topoisomerase II and causing DNA damage . This property positions it as a potential lead in anticancer drug development.

Antimicrobial Activity

The antimicrobial potential of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has also been explored. Compounds within this class have demonstrated activity against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-oneMethyl substitution at position 1Different pharmacokinetics due to methyl group
5-Methyl-pyrido[2,3-b][1,4]diazepineMethyl group at position 5Enhanced anxiolytic activity
7-Amino-2-(phenyl)-pyrido[2,3-b][1,4]diazepinAmino group substitution at position 7Potentially higher bioavailability

This table illustrates the structural diversity within the pyrido[3,4-b][1,4]diazepine class and highlights how slight modifications can influence biological activity.

Case Studies

Several case studies have documented the biological effects of pyrido[3,4-b][1,4]diazepines:

  • Anti-Anxiety and Sedative Effects : A study demonstrated that derivatives similar to 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin exhibited significant anxiolytic effects in animal models by modulating GABA receptor activity .
  • Anticancer Activity : Another investigation focused on the anticancer properties of pyrido[3,4-b][1,4]diazepines showed that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Q & A

What are the standard synthetic routes for 1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one?

Basic Synthesis Methodology
The compound can be synthesized regiospecifically via condensation reactions. A validated approach involves reacting 2,3-diaminopyridine derivatives with ethyl aroylacetates under reflux conditions in ethanol or methanol. For example, ethyl benzoylacetate reacts with 2,3-diaminopyridine to yield the diazepinone core, with subsequent phenyl group introduction via palladium-catalyzed cross-coupling or nucleophilic substitution . Key steps include monitoring reaction progress via TLC and purification via column chromatography.

How can NMR spectroscopy confirm the structure and conformational dynamics of this compound?

Advanced Structural Analysis
Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for confirming regioisomeric purity and ring dynamics. For instance, ¹H NMR reveals distinct splitting patterns for the NH protons in the diazepinone ring, while ¹³C NMR distinguishes carbonyl (C=O) and aromatic carbons. Evidence from similar pyrido-diazepinones shows that ¹⁵N NMR shifts between 120–150 ppm confirm nitrogen hybridization states . Conformational dynamics, such as ring puckering, are inferred from variable-temperature NMR, where coalescence of diastereotopic protons indicates inversion barriers (~50–70 kJ/mol) .

What computational methods predict the electronic properties and tautomeric equilibria of this compound?

Advanced Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level effectively predicts electronic properties. For tautomerism studies, gauge-invariant atomic orbital (GIAO) calculations correlate with experimental ¹H and ¹³C chemical shifts to identify dominant tautomers. Natural bond orbital (NBO) analysis further quantifies hyperconjugative interactions stabilizing the diazepinone ring . Solvent effects (e.g., DMSO vs. CDCl₃) are modeled using the polarizable continuum model (PCM) to refine tautomeric ratios .

How does the seven-membered ring inversion barrier influence its stability and reactivity?

Advanced Mechanistic Insight
The diazepinone ring adopts a boat-like conformation with a low inversion barrier (~20–25 kcal/mol), as determined by dynamic NMR and DFT. This flexibility allows for rapid interconversion between enantiomers, complicating chiral resolution . However, steric hindrance from substituents (e.g., phenyl groups at C1) increases the barrier, stabilizing specific conformers for targeted reactivity in cross-coupling reactions .

What challenges arise in achieving regiospecific synthesis of pyrido-diazepinone derivatives?

Advanced Synthetic Challenges
Regiospecificity depends on steric and electronic factors during cyclocondensation. For example, competing pathways may yield [3,4-b] vs. [2,3-b] pyrido regioisomers. Isolation of intermediates (e.g., open-chain β-ketoamides) via pH-controlled precipitation helps mitigate side reactions . Microwave-assisted synthesis reduces reaction times and improves regioselectivity by favoring kinetically controlled products .

How does this compound’s biological activity compare to structurally related diazepinones?

Advanced Comparative Pharmacology
While direct data on 1-phenyl-2,3-dihydro-1H-pyrido-diazepinone is limited, analogs like pyrimido-diazepinones exhibit anti-cancer activity via folate antagonism. For example, 2-amino-6-phenethyl-pyrimido[4,5-e][1,4]diazepin-4-one inhibits dihydrofolate reductase (DHFR) with IC₅₀ values <1 µM in leukemia cell lines . Structural comparisons highlight the phenyl group’s role in enhancing lipophilicity and target binding .

What crystallographic techniques resolve the asymmetric unit in pyrido-diazepinone derivatives?

Advanced Crystallography
Single-crystal X-ray diffraction (e.g., C2/c space group) reveals nonplanar diazepinone rings with torsional angles of 10–15° between the pyridine and diazepinone moieties. Hydrogen-bonding networks (N–H···O=C) stabilize the lattice, while phenyl substituents induce chirality via restricted rotation . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

How do substituents at the C1 position modulate electronic properties?

Advanced Structure-Activity Relationship
Electron-withdrawing groups (e.g., nitro) at C1 decrease electron density on the diazepinone carbonyl, as shown by red-shifted IR stretches (1675 → 1650 cm⁻¹). Conversely, electron-donating groups (e.g., methoxy) increase basicity of the ring nitrogen, altering protonation states in biological environments. Hammett σ constants correlate with logP values, guiding solubility optimization .

What analytical techniques quantify trace impurities in synthesized batches?

Advanced Quality Control
High-resolution mass spectrometry (HRMS) with ESI-TOF detects impurities at <0.1% levels (e.g., m/z deviations >5 ppm indicate incorrect adducts). HPLC using C18 columns and ammonium acetate buffers (pH 6.5) resolves regioisomers, with UV detection at 254 nm for aromatic moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.